Butyl 2,5-dioxopyrrolidine-1-carboxylate Butyl 2,5-dioxopyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 6946-92-5
VCID: VC17296570
InChI: InChI=1S/C9H13NO4/c1-2-3-6-14-9(13)10-7(11)4-5-8(10)12/h2-6H2,1H3
SMILES:
Molecular Formula: C9H13NO4
Molecular Weight: 199.20 g/mol

Butyl 2,5-dioxopyrrolidine-1-carboxylate

CAS No.: 6946-92-5

Cat. No.: VC17296570

Molecular Formula: C9H13NO4

Molecular Weight: 199.20 g/mol

* For research use only. Not for human or veterinary use.

Butyl 2,5-dioxopyrrolidine-1-carboxylate - 6946-92-5

Specification

CAS No. 6946-92-5
Molecular Formula C9H13NO4
Molecular Weight 199.20 g/mol
IUPAC Name butyl 2,5-dioxopyrrolidine-1-carboxylate
Standard InChI InChI=1S/C9H13NO4/c1-2-3-6-14-9(13)10-7(11)4-5-8(10)12/h2-6H2,1H3
Standard InChI Key VHNXWQAGIOBIPE-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)N1C(=O)CCC1=O

Introduction

Chemical and Physical Properties

Butyl 2,5-dioxopyrrolidine-1-carboxylate is a white to off-white crystalline solid with a molecular formula of C9H13NO4\text{C}_9\text{H}_{13}\text{NO}_4 and a molecular weight of 199.204 g/mol . Its density is reported as 1.481 g/cm³, and it has a boiling point of 488.5°C at 760 mmHg, though it typically decomposes before reaching this temperature . The compound’s flash point is 249.2°C, indicating moderate flammability under high-temperature conditions . Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of Butyl 2,5-Dioxopyrrolidine-1-Carboxylate

PropertyValue
Molecular FormulaC9H13NO4\text{C}_9\text{H}_{13}\text{NO}_4
Molecular Weight199.204 g/mol
Density1.481 g/cm³
Boiling Point488.5°C (at 760 mmHg)
Flash Point249.2°C
Exact Mass199.084 Da
PSA (Polar Surface Area)63.68 Ų
LogP (Partition Coefficient)1.01
Refractive Index1.709

The compound’s structure features a five-membered pyrrolidine dione ring, where the 1-position is substituted with a butyl carboxylate group. This configuration imparts both lipophilic (via the butyl chain) and polar (via the dione and ester moieties) characteristics, making it soluble in organic solvents like dichloromethane and ethyl acetate but poorly soluble in water .

Synthesis and Manufacturing

The synthesis of butyl 2,5-dioxopyrrolidine-1-carboxylate typically involves the esterification of 2,5-dioxopyrrolidine-1-carboxylic acid with butanol under acidic or coupling agent-mediated conditions. A common approach utilizes N,NN,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for nucleophilic attack by butanol . Alternative routes may involve transesterification reactions from shorter-chain esters.

Applications in Organic Synthesis

Role in Heterocyclic Chemistry

The pyrrolidine dione core is a versatile scaffold in medicinal chemistry and materials science. Butyl 2,5-dioxopyrrolidine-1-carboxylate serves as a precursor for:

  • Lactam Derivatives: Hydrolysis of the ester group yields 2,5-dioxopyrrolidine-1-carboxylic acid, which can undergo decarboxylation or amidation to form substituted lactams .

  • Spirocyclic Compounds: The dione moiety participates in cyclization reactions, as demonstrated in the synthesis of spirotryprostatin analogs via copper-catalyzed radical pathways .

Catalytic and Stoichiometric Reactions

In the context of Moody’s work, the compound’s ester group could act as a temporary protecting group during the synthesis of complex alkaloids like elaeokanidine A . The butyl chain enhances solubility in nonpolar solvents, facilitating purification steps in multi-component reactions.

Future Perspectives

Future research directions include:

  • Drug Discovery: Leveraging the pyrrolidine dione scaffold to design kinase inhibitors or antimicrobial agents.

  • Green Chemistry: Developing catalytic, solvent-free methods for its synthesis to reduce environmental impact.

  • Materials Science: Exploring its use in biodegradable polymers or organic electronics.

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